Cas no 518044-39-8 (Mal-PEG6-CH2COOH)

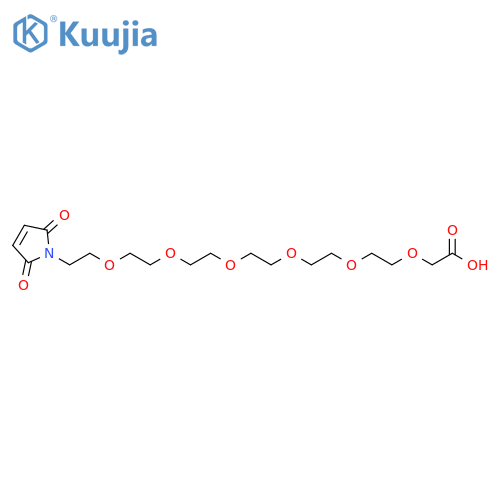

Mal-PEG6-CH2COOH structure

商品名:Mal-PEG6-CH2COOH

CAS番号:518044-39-8

MF:C18H29NO10

メガワット:419.423566579819

CID:5234850

Mal-PEG6-CH2COOH 化学的及び物理的性質

名前と識別子

-

- Mal-PEG6-CH2COOH

- 3,6,9,12,15,18-Hexaoxaeicosanoic acid, 20-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-

-

- インチ: 1S/C18H29NO10/c20-16-1-2-17(21)19(16)3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-18(22)23/h1-2H,3-15H2,(H,22,23)

- InChIKey: RBBKFNMVMXHLNR-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)COCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O

Mal-PEG6-CH2COOH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00840506-1g |

20-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxaicosanoic acid |

518044-39-8 | 95% | 1g |

¥4424.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581941-1g |

20-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxaeicosanoic acid |

518044-39-8 | 98% | 1g |

¥7594 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581941-250mg |

20-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxaeicosanoic acid |

518044-39-8 | 98% | 250mg |

¥3664 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581941-500mg |

20-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxaeicosanoic acid |

518044-39-8 | 98% | 500mg |

¥5428 | 2023-04-13 | |

| Ambeed | A654093-1g |

Mal-peg6-ch2cooh |

518044-39-8 | 95% | 1g |

$644.0 | 2023-03-11 |

Mal-PEG6-CH2COOH 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

518044-39-8 (Mal-PEG6-CH2COOH) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 624-75-9(Iodoacetonitrile)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:518044-39-8)Mal-PEG6-CH2COOH

清らかである:99%/99%

はかる:250mg/1g

価格 ($):215.0/580.0